![molecular formula C17H16F3NO2 B5703804 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 is a promising tool for investigating the role of TSPO in various diseases and for developing new diagnostic and therapeutic agents.
Mécanisme D'action
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and specificity, leading to the modulation of several cellular processes. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroidogenesis and cell survival. TSPO ligands can also regulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines. The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is still under investigation, but it is believed to involve the modulation of mitochondrial function and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can inhibit the production of ROS and the expression of pro-inflammatory cytokines in microglial cells. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also induce the expression of neurotrophic factors and promote neuronal survival. In vivo studies have shown that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo, allowing for the non-invasive monitoring of disease progression and treatment response. However, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations, including its relatively low water solubility and its susceptibility to metabolism by cytochrome P450 enzymes. These limitations can affect the pharmacokinetics and biodistribution of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in vivo and should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and diabetes. TSPO ligands may also have potential as therapeutic agents for these diseases. Finally, the development of new imaging techniques and probes for TSPO expression may enhance our understanding of the role of TSPO in health and disease.
Conclusion:
In conclusion, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective ligand for TSPO that has been widely used in scientific research. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo, and has potential as a diagnostic and therapeutic agent for various diseases. Future research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO may lead to the development of new drugs and imaging techniques that can improve our understanding and treatment of disease.
Méthodes De Synthèse
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep procedure that involves several chemical reactions. The first step is the preparation of 2-(2,5-dimethylphenoxy)acetyl chloride by reacting 2-(2,5-dimethylphenoxy)acetic acid with thionyl chloride. The second step is the reaction of 2-(2,5-dimethylphenoxy)acetyl chloride with 3-(trifluoromethyl)aniline to yield 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. TSPO expression is upregulated in several pathological conditions, and 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used to study the mechanism of action of TSPO ligands and to develop new TSPO-targeted drugs.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-12(2)15(8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLHLOZICUTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

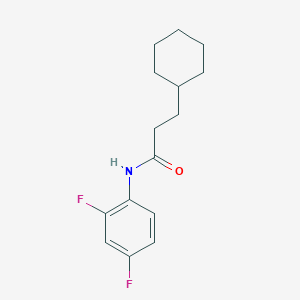
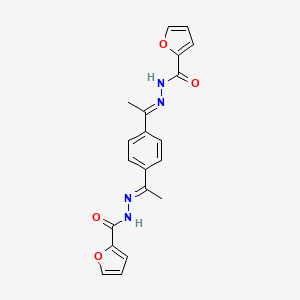

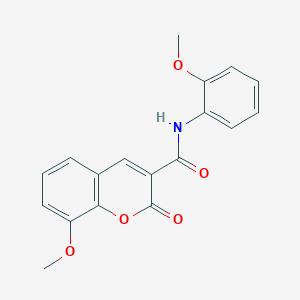
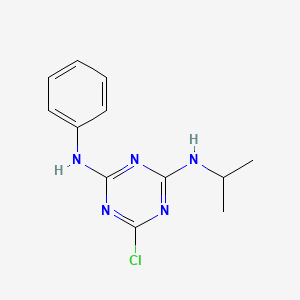
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
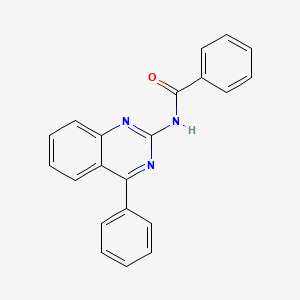
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)

